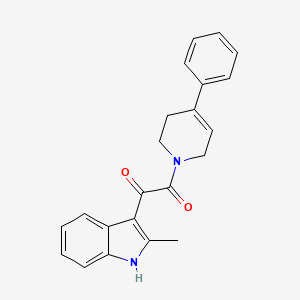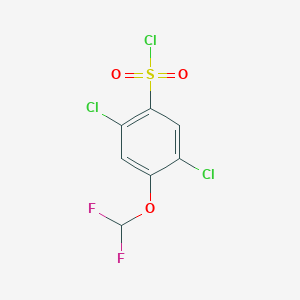
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide, also known as FPEP, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use as a therapeutic agent due to its ability to modulate the activity of certain receptors in the brain.
Mécanisme D'action
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide acts as a partial agonist at the dopamine D3 receptor and as an antagonist at the sigma-1 receptor. This modulation of receptor activity leads to changes in the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine D3 receptor and the sigma-1 receptor in a dose-dependent manner. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide is its selectivity for the dopamine D3 receptor and the sigma-1 receptor, which allows for more targeted modulation of receptor activity. However, this compound has a relatively low potency compared to other compounds that target these receptors, which may limit its effectiveness in certain applications. Additionally, this compound has a relatively short half-life, which may make it less suitable for chronic treatment regimens.
Orientations Futures
Future research on 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide could focus on developing more potent analogs of the compound that target the dopamine D3 receptor and the sigma-1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic effects of this compound in a variety of neurological and psychiatric disorders. Finally, research could be conducted to better understand the biochemical and physiological effects of this compound, which could lead to the development of more effective treatments for a variety of disorders.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide involves the reaction of 2-fluoroaniline with furfurylamine in the presence of a catalyst to form 2-(furan-3-yl)ethyl-2-fluoroaniline. This intermediate is then reacted with propionyl chloride in the presence of a base to form this compound. The overall yield of this synthesis method is around 45%.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has been studied extensively for its potential use as a therapeutic agent. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWGHLFIUVSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)





![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)


![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)